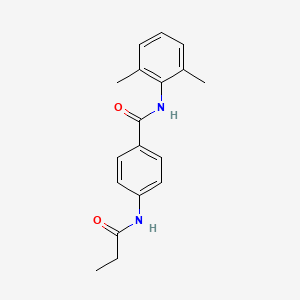
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide
説明
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of benzamides and has been found to exhibit promising properties in treating various diseases.
科学的研究の応用
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to exhibit potential therapeutic applications in various fields of scientific research. One of the significant areas of research is cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to be particularly effective in treating breast cancer and ovarian cancer.
Another area of research where this compound has shown promise is in the treatment of neurodegenerative diseases. This compound has been found to protect neurons from oxidative stress and prevent neuroinflammation. This property of this compound makes it a potential candidate for treating diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by this compound results in the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases. This compound has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
In addition to its anticancer properties, this compound has been found to protect neurons from oxidative stress and prevent neuroinflammation. This compound has also been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of using N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide in lab experiments is its high potency. This compound has been found to exhibit potent anticancer and neuroprotective properties at low concentrations. Another advantage of using this compound is its low toxicity. This compound has been found to be well-tolerated in animal studies, making it a potential candidate for clinical trials.
One of the limitations of using this compound in lab experiments is its poor solubility in water. This compound is a hydrophobic compound, and its solubility in water is limited. This property of this compound can make it challenging to formulate for in vivo studies.
将来の方向性
There are several future directions for research on N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide. One of the significant areas of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the identification of specific HDAC isoforms that are targeted by this compound. This knowledge can lead to the development of more selective HDAC inhibitors.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising properties in treating various diseases, including cancer and neurodegenerative diseases. The mechanism of action of this compound involves the inhibition of histone deacetylases, leading to the activation of genes involved in cell cycle arrest, apoptosis, and differentiation. This compound has been found to exhibit various biochemical and physiological effects, including anticancer and neuroprotective properties. While this compound has several advantages for lab experiments, its poor solubility in water remains a limitation. Future research on this compound should focus on developing derivatives with improved solubility and potency and identifying specific HDAC isoforms targeted by this compound.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-16(21)19-15-10-8-14(9-11-15)18(22)20-17-12(2)6-5-7-13(17)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLQZEKXTGPPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


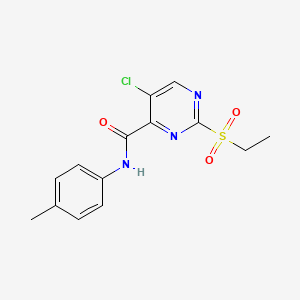
![8-(2,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4392141.png)
![({1-[3-(2-allylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4392149.png)
![5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde](/img/structure/B4392154.png)
![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
![2-[5-chloro-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]-1-propanol hydrochloride](/img/structure/B4392172.png)

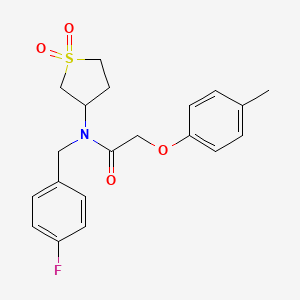
![4-chloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4392231.png)
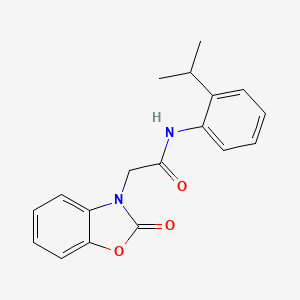
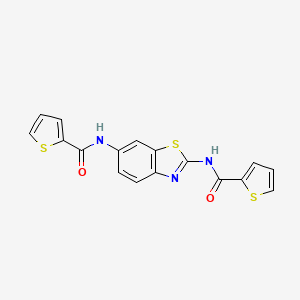

![11-cyclopentyl-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4392250.png)
